molecular formula C16H13N3O3S4 B2777910 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034633-79-7

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2777910
M. Wt: 423.54
InChI Key: XWQBAAYNVWWNSO-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiadiazole is another five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of thiophene derivatives often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Photovoltaic Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide and its derivatives have been explored for their potential in photovoltaic applications, particularly in the context of organic solar cells. Studies have shown that these compounds, when incorporated into conjugated copolymers, demonstrate promising properties for use in bulk heterojunction solar cells due to their good solubility, proper thermal stability, moderate hole mobility, and low bandgap. For instance, specific conjugated copolymers composed of benzodithiophene and benzothiadiazole derivatives with or without thiophene units have been synthesized and shown to enhance the photovoltaic performance of solar cells, achieving power conversion efficiencies of up to 1.55% under standard illumination conditions (Ding et al., 2012).

Organic Electronic Devices

The application of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide derivatives extends to organic electronic devices, where their incorporation into donor-acceptor type copolymers has been investigated. These copolymers, characterized by a deep HOMO energy level and excellent solubility, have been utilized in the fabrication of inverted organic photovoltaic devices. The devices demonstrate significant power conversion efficiency, attributing to the synthesized copolymer's ability to facilitate efficient electron donation and acceptation processes (Park et al., 2018).

Antimicrobial and Anticancer Agents

Beyond photovoltaic applications, compounds based on N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have shown potential as antimicrobial and anticancer agents. The structural versatility of these compounds allows for the synthesis of various derivatives that exhibit significant biological activity. For example, derivatives have been synthesized with enhanced activity against specific cancer cell lines and pathogens, highlighting their potential in therapeutic applications. Such studies underscore the versatility and potential of these compounds in the development of new treatment options for infectious diseases and cancer (El-Gilil, 2019).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The development of new thiadiazole derivatives that display anticancer activities in various in vitro and in vivo models is an area of ongoing research .

properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S4/c20-16(13-6-2-8-23-13,14-7-3-9-24-14)10-17-26(21,22)12-5-1-4-11-15(12)19-25-18-11/h1-9,17,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQBAAYNVWWNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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